molecular formula C8H3F5O2 B1304022 3,4-difluoro-5-(trifluoromethyl)benzoic Acid CAS No. 237761-76-1

3,4-difluoro-5-(trifluoromethyl)benzoic Acid

Cat. No.: B1304022
CAS No.: 237761-76-1
M. Wt: 226.1 g/mol
InChI Key: CKUNRJPLPRCMCL-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid. It is characterized by the presence of two fluorine atoms at the 3 and 4 positions and a trifluoromethyl group at the 5 position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-5-(trifluoromethyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another method involves the direct fluorination of benzoic acid derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. These processes are optimized for high yield and purity, utilizing advanced fluorinating agents and catalysts. The reaction conditions are carefully controlled to ensure the selective introduction of fluorine atoms at the desired positions on the benzene ring .

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boron reagents, fluorinating agents, and bases. The reactions are typically carried out under mild conditions to preserve the integrity of the fluorinated aromatic ring .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted benzoic acids, while coupling reactions can produce complex aromatic compounds with extended conjugation .

Mechanism of Action

The mechanism of action of 3,4-difluoro-5-(trifluoromethyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins. This can lead to changes in the activity of enzymes or receptors, resulting in various biological effects .

Biological Activity

3,4-Difluoro-5-(trifluoromethyl)benzoic acid (CAS No. 237761-76-1) is a fluorinated aromatic carboxylic acid characterized by two fluorine atoms at the 3 and 4 positions and a trifluoromethyl group at the 5 position of the benzoic acid ring. With a molecular formula of C8_8H3_3F5_5O2_2 and a molecular weight of approximately 226.10 g/mol, this compound has garnered attention due to its unique electronic properties and potential biological activities, particularly in the fields of medicinal chemistry and pharmaceuticals .

The presence of multiple fluorine substituents in this compound significantly influences its chemical reactivity and biological interactions. The electronegative nature of fluorine enhances lipophilicity, which can improve the compound's ability to penetrate biological membranes .

Anti-inflammatory Properties

Research indicates that this compound exhibits potential anti-inflammatory properties . Studies have shown that it may modulate various biological pathways, although the precise mechanisms remain to be fully elucidated. Its interactions with specific biological targets suggest that it could serve as a candidate for therapeutic applications.

Interaction Studies

Interaction studies employing molecular docking and spectroscopy techniques have demonstrated that this compound can bind to specific proteins and enzymes. These interactions are crucial for understanding its mechanism of action within biological systems.

Antimicrobial Activity

Recent studies have explored the antimicrobial efficacy of derivatives related to this compound. For instance, derivatives with similar structural features have shown significant activity against various bacterial strains. The structure-activity relationship (SAR) indicates that compounds with trifluoromethyl groups exhibit enhanced potency compared to their non-fluorinated counterparts .

CompoundMIC (µg/mL)Activity
This compoundTBDPotential anti-inflammatory
Related Trifluoromethyl Derivative0.78 - 3.125Potent growth inhibitor against Gram-positive bacteria
Unsubstituted derivative>10Negligible activity

Mechanistic Insights

The mechanism of action for compounds similar to this compound often involves inhibition of bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways. For example, certain derivatives have been reported to inhibit biofilm formation in bacteria, which is critical for treating chronic infections .

Properties

IUPAC Name

3,4-difluoro-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O2/c9-5-2-3(7(14)15)1-4(6(5)10)8(11,12)13/h1-2H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKUNRJPLPRCMCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381969
Record name 3,4-difluoro-5-(trifluoromethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

237761-76-1
Record name 3,4-difluoro-5-(trifluoromethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Difluoro-5-(trifluoromethyl)benzoic acid
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